Cy5-ProTx-I is a synthetic fluorescent peptide derived from the venom of the spider Phoneutria nigriventer, commonly known as the armed spider. It functions primarily as a blocker of voltage-gated sodium channels, particularly the Nav1.8 subtype. This compound is notable for its application in molecular imaging and neuroscience research due to its ability to selectively bind to specific ion channels, allowing for enhanced visualization of cellular processes.
The peptide is synthesized artificially, ensuring high purity (greater than 95%) and consistency in its chemical properties and performance. The amino acid sequence of Cy5-ProTx-I includes several critical residues that contribute to its biological activity and structural integrity.
Cy5-ProTx-I falls under the category of neurotoxin-derived peptides, specifically classified as a sodium channel blocker. Its structure and function make it a valuable tool in pharmacological research, particularly in studies involving ion channel dynamics and neurological disorders.
The synthesis of Cy5-ProTx-I typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise assembly of amino acids into peptides. This method provides flexibility in modifying the peptide sequence and incorporating various functional groups or labels, such as the Cy5 fluorescent dye.
These covalent bonds stabilize the peptide's conformation, enhancing its binding affinity to target sodium channels.
The molecular structure of Cy5-ProTx-I is characterized by its compact, folded conformation stabilized by disulfide bridges. The presence of aromatic residues such as tryptophan contributes to its fluorescent properties when conjugated with the Cy5 dye.
The molecular formula of Cy5-ProTx-I is , with a molecular weight of approximately 3987.50 Daltons. The Cy5 dye attached to the peptide has an excitation wavelength of 646 nm and an emission wavelength of 662 nm, making it suitable for fluorescence-based imaging techniques.
Cy5-ProTx-I primarily acts through non-covalent interactions with voltage-gated sodium channels, inhibiting their activity and thereby affecting neuronal excitability. The binding process involves specific interactions with channel subunits that alter their conformational states.
The mechanism through which Cy5-ProTx-I inhibits sodium channels involves competitive binding at the channel's pore region, preventing sodium ions from passing through. This action can be quantified using electrophysiological techniques such as patch-clamp recordings to assess ion flow changes upon peptide application.
Cy5-ProTx-I exerts its effects by binding selectively to voltage-gated sodium channels, particularly Nav1.8, which are involved in pain signaling pathways. By blocking these channels, it reduces neuronal excitability and can modulate pain perception.
Research has demonstrated that Cy5-ProTx-I effectively inhibits Nav1.8 currents in vitro, providing a basis for its use in studying pain mechanisms and potential therapeutic applications in pain management.
Cy5-ProTx-I appears as a lyophilized powder that is soluble in aqueous solutions at physiological pH levels. Its stability is influenced by temperature and storage conditions, necessitating careful handling to maintain its biological activity.
Cy5-ProTx-I has several scientific uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2